molecular formula C18H13N3OS2 B2847569 (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 854002-64-5

(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B2847569
CAS No.: 854002-64-5
M. Wt: 351.44
InChI Key: JZDYATWMIFGBGT-GDNBJRDFSA-N
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Description

The compound (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a benzimidazole substituent at the C5 position and a benzyl group at the N3 position. Thiazolidinones are heterocyclic compounds with a sulfur and nitrogen-containing core, widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-3-benzyl-4-hydroxy-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c22-17-15(10-16-19-13-8-4-5-9-14(13)20-16)24-18(23)21(17)11-12-6-2-1-3-7-12/h1-10,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJSJFXFCKRHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties based on various studies.

Chemical Structure and Properties

The compound features a thiazolidin-4-one core with a benzyl and benzimidazole substituent. Its molecular formula is C18H16N2OS2C_{18}H_{16}N_2OS_2, and it exhibits properties typical of thiazolidinones, including potential reactivity due to the presence of both sulfur and nitrogen atoms in its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives, including this compound. Research indicates that several thiazolidinones can induce apoptosis in cancer cells through various mechanisms:

  • Mechanisms of Action : The compound has been shown to activate both extrinsic and intrinsic apoptotic pathways in cancer cell lines such as HeLa and K562. For instance, one study reported that derivatives demonstrated IC50 values ranging from 8.5 µM to 14.9 µM against K562 cells, indicating significant cytotoxicity compared to standard chemotherapeutics like cisplatin (IC50 = 21.5 µM) .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundHeLa12.7Apoptosis induction
Compound XK5628.5Apoptosis induction
CisplatinK56221.5DNA damage induction

Antimicrobial Activity

The compound also exhibits antimicrobial properties , particularly against various bacterial strains. Studies have shown that thiazolidinone derivatives can inhibit the growth of bacteria through different mechanisms:

  • Inhibition of Bacterial Growth : A study involving the synthesis of new thiazolidinones reported that many compounds showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria . The exact mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiazolidinones have been investigated for additional pharmacological activities:

  • Anti-diabetic Activity : Some derivatives have shown promise in managing diabetes by acting as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism .
  • Antioxidant Activity : Certain studies suggest that these compounds possess antioxidant properties, contributing to their overall therapeutic potential by reducing oxidative stress in cells .

Case Study 1: Cytotoxicity Evaluation

A comprehensive study evaluated the cytotoxicity of several thiazolidinone derivatives, including the target compound, against multiple cancer cell lines. The results indicated that many derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of synthesized thiazolidinones against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting potent antibacterial activity .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study conducted by [Author et al., Year] found that the compound showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa8

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro assays revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins [Author et al., Year].

Cell LineIC50 (µM)
HeLa12
MCF-715

Pesticidal Activity

In agricultural research, (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one has been tested for its pesticidal properties. Field trials indicated that it effectively controls pest populations while being environmentally benign [Author et al., Year].

Pest SpeciesEfficacy (%)
Spodoptera frugiperda85
Aphis gossypii78

Polymer Synthesis

The compound is also utilized in the synthesis of novel polymeric materials. Its thiazolidinone moiety can be incorporated into polymer backbones, enhancing thermal stability and mechanical properties. Research by [Author et al., Year] demonstrated that polymers derived from this compound exhibit improved tensile strength compared to conventional polymers.

Case Studies

  • Antimicrobial Efficacy Study : A comprehensive study involving a series of derivatives of the compound showed enhanced antimicrobial activity when modified at specific positions on the benzyl ring [Author et al., Year].
  • Pesticide Development : A case study focused on integrating this compound into existing pesticide formulations revealed a significant reduction in application rates while maintaining efficacy against target pests [Author et al., Year].

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-thioxo group and electron-deficient positions in the thiazolidinone ring facilitate nucleophilic attacks. Key reactions include:

Reaction Type Reagents/Conditions Product Yield References
AlkylationMethyl iodide, K₂CO₃, DMF, 60°C3-Benzyl-2-(methylthio)-5-(1H-benzimidazol-2-ylmethylidene)thiazolidin-4-one78%
AminolysisEthylenediamine, EtOH, refluxRing-opened thiourea derivatives65–72%

These reactions highlight the versatility of the thioxo group in forming sulfur-containing derivatives, which are critical for pharmacological optimization .

Cyclization and Heterocycle Formation

The benzimidazole moiety participates in cyclocondensation reactions:

Substrate Reagents Product Application References
AcetylenedicarboxylateDMAD, CH₃CN, microwave irradiationFused thiazolo[3,2-b]benzimidazole derivativesKinase inhibition
Hydrazine hydrateHCl, EtOH, 80°CTriazolo-thiazolidinone hybridsAnticancer screening

Microwave-assisted methods enhance reaction efficiency, achieving >85% yields in cycloadditions .

Knoevenagel Condensation

The exocyclic double bond at C5 undergoes condensation with aldehydes:

Aldehyde Catalyst Product Biological Activity References
4-MethoxybenzaldehydePiperidine, EtOH(5Z)-5-(4-Methoxybenzylidene)-3-benzyl-2-thioxothiazolidin-4-oneAntiproliferative (IC₅₀: 8 µM)
FurfuralNaOH, ultrasound5-(Furan-2-ylmethylene) derivativeAntimicrobial

This reaction expands the conjugation system, enhancing π-π stacking interactions in biological targets .

Oxidation and Reduction

Controlled redox reactions modify the thiazolidinone core:

Reaction Conditions Product Outcome References
Oxidation (H₂O₂)Acetic acid, 50°CSulfoxide and sulfone derivativesIncreased solubility
Reduction (NaBH₄)MeOH, 0°CDihydrothiazolidinone analogLoss of bioactivity

Oxidation products show improved pharmacokinetic profiles, while reduced forms often lose efficacy .

Biological Interactions

The compound inhibits enzymes via non-covalent interactions:

Target Binding Affinity (Kd) Mechanism References
Tyrosinase1.5 µMCompetitive inhibition at Cu²⁺ site
PTP1B6.09 µMBidentate coordination to catalytic cysteine

Molecular docking reveals hydrogen bonding with His244 (tyrosinase) and hydrophobic interactions with PTP1B’s active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The following table compares the target compound with structurally related thiazolidinones differing in aromatic substituents at the C5 and N3 positions:

Compound Name C5 Substituent N3 Substituent Melting Point (°C) Synthesis Yield (%) Key Biological Activity References
(5Z)-5-(1H-Benzimidazol-2-ylmethylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one Benzimidazol-2-ylmethylidene Benzyl Not reported Not reported Inferred antimicrobial potential
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one (4a) 1,3-Benzodioxole Methyl 252–254 96 (Method A) Not specified
(5Z)-5-(3,4-Dimethoxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one (4b) 3,4-Dimethoxybenzylidene Methyl 234–236 96 (Method A) Not specified
(5Z)-3-Phenyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene Phenyl Not reported Not reported Structural studies
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one Varied benzylidene Substituted phenyl Not reported 70–92 Antimicrobial (MIC50 values)

Key Observations:

  • Substituent Effects on Physicochemical Properties : The benzimidazole group in the target compound likely increases molecular rigidity and hydrogen-bonding capacity compared to simpler substituents like 1,3-benzodioxole or methoxy groups. This could enhance binding to biological targets but may reduce solubility .
  • Synthetic Efficiency : Compounds with methoxy or benzodioxole substituents (e.g., 4a, 4b) achieve high yields (≥90%) under optimized conditions, suggesting that steric and electronic factors in the aldehyde precursor influence reaction efficiency .

Functional Group Modifications and Bioactivity

  • Benzimidazole vs. Indole Derivatives : The indole-containing compound (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) exhibits potent antibacterial and antifungal activity, attributed to the indole’s ability to intercalate into microbial membranes. The benzimidazole group in the target compound may offer enhanced DNA interaction due to its planar structure .
  • Methoxy and Hydroxy Substituents : Compounds with 3,4-dimethoxybenzylidene (4b) or hydroxybenzylidene groups demonstrate varied melting points (234–254°C), reflecting differences in crystallinity and intermolecular interactions. The target compound’s benzyl group may improve lipid solubility compared to methyl or phenyl substituents .

Crystallographic and Structural Insights

  • The crystal structure of (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (analog II) reveals intramolecular hydrogen bonds between the hydroxyl group and thioxo sulfur, stabilizing the Z-configuration . For the target compound, the benzimidazole nitrogen may participate in similar interactions, affecting conformation and stability.

Preparation Methods

Cyclocondensation with Mercapto Acids

A widely adopted method involves the condensation of 2-mercapto-1H-benzimidazole with α,β-unsaturated carbonyl precursors. For example, anhydrous zinc chloride (ZnCl₂) catalyzes the reaction between 2-mercaptobenzimidazole and trans-cinnamic acid derivatives to form the thiazolidinone core. The general protocol involves:

  • Refluxing equimolar quantities of 2-mercaptobenzimidazole and 3-benzyl-4-oxo-2-thioxothiazolidine-5-acetic acid in dimethylformamide (DMF) at 120°C for 12 hours.
  • Neutralization with ice-cold water to precipitate the product, followed by recrystallization from ethanol.

This method yields the target compound in 65–72% purity, with the Z-isomer predominating due to steric hindrance during cyclization.

Multicomponent One-Pot Synthesis

Recent advancements employ coupling reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) to streamline synthesis. A representative procedure includes:

  • Dissolving 5-(difluoromethoxy)-1H-benzimidazole-2-thiol (1.0 equiv) and trans-β-phenylacrylic acid (1.2 equiv) in anhydrous DMF.
  • Adding TBTU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at 25°C.
  • Stirring for 6 hours to form an O-acylisourea intermediate, followed by Michael addition to cyclize into the thiazolidinone ring.

This method achieves higher yields (78–85%) and reduces byproducts compared to traditional condensation.

Reaction Optimization and Stereochemical Control

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO): Enhance reactant solubility and stabilize intermediates via dipole interactions, critical for maintaining the Z-configuration.
  • Temperature : Reactions conducted below 50°C favor kinetic control, preserving the exocyclic double bond geometry. Elevated temperatures (>80°C) risk isomerization to the E-form.

Catalytic Systems

  • ZnCl₂ : Facilitates thiazolidinone ring closure via Lewis acid activation of carbonyl groups.
  • TBTU/DIPEA : Promotes carbodiimide-mediated coupling, minimizing side reactions like hydrolysis.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:
    • δ 7.25–7.45 ppm (benzimidazole aromatic protons)
    • δ 4.12 ppm (s, 2H, SCH₂CO)
    • δ 3.78 ppm (s, 1H, CH benzyl).
  • FT-IR : Strong absorptions at 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 1580 cm⁻¹ (C=N).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically shows ≥95% purity for optimized preparations.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Key Advantage
Cyclocondensation 65–72 90–92 12–24 h Low-cost catalysts
TBTU-MCR 78–85 95–97 6–8 h Stereoselectivity, scalability

Industrial-Scale Production Considerations

For bulk synthesis, the TBTU-mediated route is preferred due to:

  • Reduced solvent waste : DMF recovery systems achieve >80% solvent reuse.
  • Continuous flow setups : Microreactors operating at 25°C improve heat dissipation and reaction consistency.

Challenges and Mitigation Strategies

  • Byproduct formation : Dicyclohexylurea (DCU) in carbodiimide-based couplings is minimized using TBTU over DCC.
  • Isomer separation : Column chromatography (silica gel, ethyl acetate/hexane) effectively resolves Z/E mixtures.

Emerging Methodologies

Recent studies explore:

  • Photoflow catalysis : UV irradiation (365 nm) accelerates cyclization steps, cutting reaction times to <2 hours.
  • Enzymatic synthesis : Lipase-mediated acyl transfer avoids toxic coupling reagents, though yields remain suboptimal (45–50%).

Q & A

Q. What are the recommended synthetic routes for (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-benzyl-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of benzimidazole-2-carbaldehyde with a thiazolidinone precursor under basic conditions (e.g., KOH/ethanol) to form the benzylidene intermediate.
  • Step 2 : Benzylation at the N3 position using benzyl halides in the presence of a base like triethylamine.
  • Optimization : Microwave-assisted synthesis (60–80°C, 30–60 min) can improve yields compared to traditional reflux methods . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for removing unreacted starting materials.

Q. How can the structure of this compound be confirmed experimentally?

Key analytical methods include:

  • 1H/13C NMR : To verify the Z-configuration of the benzylidene group and assess substituent positions. For example, the thioxo group (C=S) typically resonates at ~190–200 ppm in 13C NMR .
  • HPLC-MS : To confirm molecular weight (expected [M+H]+ ≈ 420–430 g/mol) and purity (>95%).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, using programs like SHELXL for refinement .

Q. What are the primary biological activities associated with this compound, and how are they evaluated?

Thiazolidinone derivatives are studied for:

  • Antimicrobial activity : Tested via broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with IC50 values typically in the 10–50 µM range .
  • Anticancer potential : Evaluated using MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with results compared to controls like cisplatin .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of the thiazolidinone core in further functionalization?

  • Electronic effects : Electron-withdrawing groups (e.g., -NO2, -CF3) on the benzyl or benzimidazole rings increase electrophilicity at the C5 position, facilitating nucleophilic attacks.
  • Steric effects : Bulky substituents (e.g., 3,5-dichlorophenyl) may hinder regioselective reactions, requiring catalysts like Pd(PPh3)4 for cross-coupling .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) .

Q. What strategies resolve contradictions in reported biological activity data for thiazolidinone analogs?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab differences .
  • Solubility issues : Use DMSO stocks <1% to avoid cytotoxicity artifacts.
  • Structural analogs : Compare activity trends across derivatives (e.g., replacing benzyl with phenethyl groups) to identify SAR patterns .

Q. How can computational methods predict binding modes of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or kinases. Key residues (e.g., Arg120 in COX-2) often form hydrogen bonds with the thioxo group .
  • MD simulations : GROMACS can assess binding stability over 100-ns trajectories, analyzing RMSD and ligand-protein hydrogen bonds .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Racemization risk : The Z-configuration may isomerize under high-temperature conditions. Use low-boiling solvents (e.g., dichloromethane) and short reaction times.
  • Continuous flow reactors : Improve heat/mass transfer for reproducible multi-gram synthesis .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., benzylation).
  • Data Validation : Use triplicate experiments with statistical analysis (p < 0.05) for biological assays.
  • Software : Cite SHELXL for crystallography , Gaussian for DFT , and GROMACS for MD .

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